N,N-dimethyl-2-nitrothiophene-3-sulfonamide
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Overview
Description
N,N-dimethyl-2-nitrothiophene-3-sulfonamide is a chemical compound with the molecular formula C6H8N2O4S2 and a molecular weight of 236.27 g/mol . This compound is characterized by the presence of a thiophene ring substituted with nitro, sulfonamide, and dimethyl groups. It is primarily used in research settings and has various applications in chemistry and related fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including N,N-dimethyl-2-nitrothiophene-3-sulfonamide, often involves heterocyclization reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods typically involve the condensation of sulfur-containing reagents with carbonyl compounds under specific conditions.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-nitrothiophene-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thiophene ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.
Substitution: Electrophilic reagents like halogens or nucleophilic reagents like amines and thiols.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted thiophene derivatives depending on the reagents used.
Scientific Research Applications
N,N-dimethyl-2-nitrothiophene-3-sulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-nitrothiophene-3-sulfonamide involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-3-nitroaniline: Similar structure but with an aniline ring instead of a thiophene ring.
2-nitrothiophene: Lacks the dimethyl and sulfonamide groups, making it less complex.
Thiophene-2-sulfonamide: Similar sulfonamide group but lacks the nitro and dimethyl groups.
Uniqueness
N,N-dimethyl-2-nitrothiophene-3-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity
Properties
CAS No. |
1421602-14-3 |
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Molecular Formula |
C6H8N2O4S2 |
Molecular Weight |
236.3 g/mol |
IUPAC Name |
N,N-dimethyl-2-nitrothiophene-3-sulfonamide |
InChI |
InChI=1S/C6H8N2O4S2/c1-7(2)14(11,12)5-3-4-13-6(5)8(9)10/h3-4H,1-2H3 |
InChI Key |
PVUOJOXKIWNLFO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(SC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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